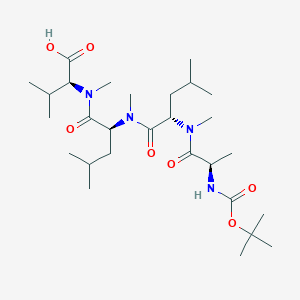
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine is a synthetic peptide compound It is characterized by the presence of multiple amino acid residues, including D-alanine, L-leucine, and L-valine, which are protected by a tert-butoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of D-alanine using tert-butoxycarbonyl chloride. This is followed by the coupling of the protected D-alanine with N-methyl-L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is then further coupled with another molecule of N-methyl-L-leucine and finally with N-methyl-L-valine. Each coupling step is typically carried out in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product.
化学反応の分析
Types of Reactions
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the peptide backbone.
Substitution Reactions: Substitution reactions can occur at the amino acid side chains, particularly if reactive functional groups are present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM), diisopropylethylamine (DIPEA).
Oxidation: Mild oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include the deprotected peptide, oxidized or reduced derivatives, and substituted peptides depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of peptide-based drugs. Its stability and specific amino acid sequence make it a valuable component in the design of therapeutic peptides.
Peptide Synthesis: It serves as an intermediate in the synthesis of more complex peptides and proteins. Researchers use it to study peptide bond formation and to develop new synthetic methodologies.
Biological Studies: The compound can be used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. Its specific sequence and structure allow for targeted investigations in these areas.
Industrial Applications: In the pharmaceutical industry, it can be used in the development of new drugs and therapeutic agents. Its stability and ease of synthesis make it an attractive candidate for large-scale production.
作用機序
The mechanism of action of N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(tert-butoxycarbonyl)-L-alanyl-L-leucine: A simpler peptide with fewer amino acid residues.
N-methyl-L-leucyl-L-valine: Another peptide with a similar sequence but lacking the tert-butoxycarbonyl protection.
N-(tert-butoxycarbonyl)-D-alanyl-L-leucyl-L-valine: A related compound with a different sequence of amino acids.
Uniqueness
N-(N-(N-((tert-butoxycarbonyl)-D-alanyl)-N-methyl-L-leucyl)-N-methyl-L-leucyl)-N-methyl-L-valine is unique due to its specific sequence of amino acids and the presence of multiple N-methylated residues. This structure imparts stability and resistance to enzymatic degradation, making it particularly valuable in medicinal chemistry and peptide synthesis.
特性
分子式 |
C28H52N4O7 |
|---|---|
分子量 |
556.7 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C28H52N4O7/c1-16(2)14-20(30(11)23(33)19(7)29-27(38)39-28(8,9)10)24(34)31(12)21(15-17(3)4)25(35)32(13)22(18(5)6)26(36)37/h16-22H,14-15H2,1-13H3,(H,29,38)(H,36,37)/t19-,20+,21+,22+/m1/s1 |
InChIキー |
HSOJURICKJIQOX-MLNNCEHLSA-N |
異性体SMILES |
C[C@H](C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)N(C)C(CC(C)C)C(=O)N(C)C(C(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830713.png)
![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
![6-Hydroxy-7,9-dimethoxy-3-methylbenzo[g]isoquinoline-5,10-dione](/img/structure/B11830743.png)

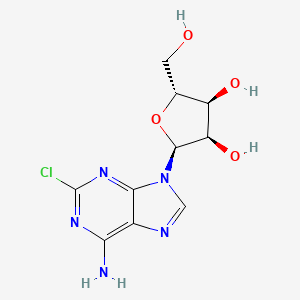

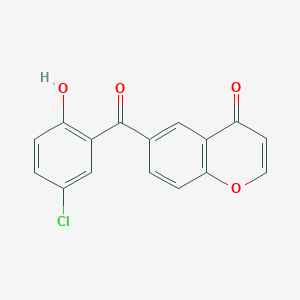
![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
![6-Chloro-4-[(2-hydroxyethyl)amino]-3-(propan-2-yloxy)-2h-chromen-2-one](/img/structure/B11830763.png)
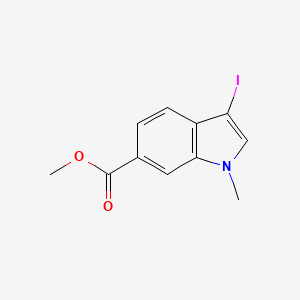

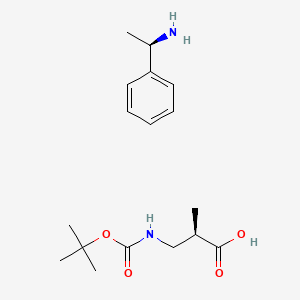
![Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-](/img/structure/B11830777.png)
